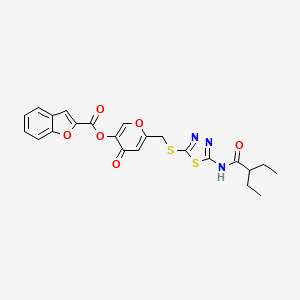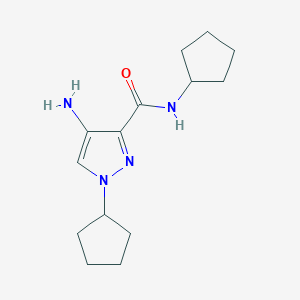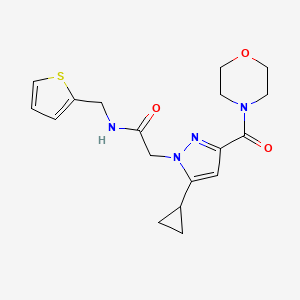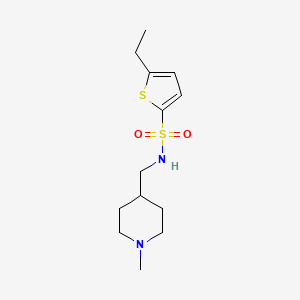![molecular formula C23H20N4O B2645415 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2320536-79-4](/img/structure/B2645415.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea consists of a urea group attached to a naphthalene and a bipyridine group.科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
The study by Corbin et al. (2001) discusses the synthesis and conformational studies of heterocyclic ureas, including their unfolding to form multiply hydrogen-bonded complexes. This research highlights the potential of these compounds in self-assembly and mimicking peptide transitions, offering insights into their applications in molecular engineering and design (Corbin et al., 2001).
Structural Characterization and Photoluminescence
Baruah and Brahma (2023) present the structural characterization and photoluminescence of salts derived from naphthalene urea derivatives, suggesting their utility in the development of new materials with specific luminescent properties (Baruah & Brahma, 2023).
Coordination Polymers and Their Applications
Zheng et al. (2005) describe the synthesis of lanthanide(III) coordination polymers using naphthalenedicarboxylate and bipyridine, which have potential applications in materials science, particularly due to their photophysical and magnetic properties (Zheng et al., 2005).
Urea-Linked Fluorescent Sensors
Cho et al. (2003) synthesized a naphthalene derivative containing a urea group, demonstrating its use as a unique fluorescent sensor for fluoride ions. This research opens pathways for the development of selective sensors for environmental and biological applications (Cho et al., 2003).
Polycondensation and Polymerization Studies
Mallakpour and Rafiee (2007) explored the synthesis of poly(urea-urethane)s containing naphthalene groups, using ionic liquids and microwave irradiation. This study indicates the potential of these compounds in creating new polymeric materials with specific properties (Mallakpour & Rafiee, 2007).
Safety and Hazards
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-20-6-3-5-18-4-1-2-7-21(18)20)26-15-17-8-13-25-22(14-17)19-9-11-24-12-10-19/h1-14H,15-16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWBKQXOIGMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)
![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)



![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)


![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)
